2-Methyl-1-butanol

Description

Overview of 2-Methyl-1-butanol (B89646) as a Chemical Compound

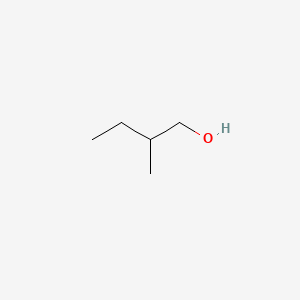

This compound, an organic compound with the chemical formula C5H12O, is a colorless liquid characterized by a distinctive odor. ontosight.ai It is also known as active amyl alcohol. wikipedia.org This primary alcohol consists of a butane (B89635) chain with a methyl group on the second carbon and a hydroxyl group on the first carbon. ontosight.ai It is slightly soluble in water but miscible with most organic solvents. ontosight.aisigmaaldrich.com

The compound is a member of the amyl alcohol family, which includes eight isomers. odowell.comchemicalbook.com These isomers are typically flammable, colorless liquids, with the exception of 2,2-dimethyl-1-propanol, which is a solid at room temperature. odowell.comchemicalbook.com this compound is naturally present in various fruits, as well as in fermented beverages like wine and beer. chemicalbook.comepa.gov

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H12O ontosight.aiontosight.ainist.govbiosynth.comnist.gov |

| Molecular Weight | 88.15 g/mol ontosight.aisigmaaldrich.comnist.govbiosynth.comnih.govsigmaaldrich.comnih.govnih.gov |

| Appearance | Colorless liquid ontosight.aiontosight.aiodowell.comchemicalbook.com |

| Boiling Point | 128-130 °C ontosight.aisigmaaldrich.comodowell.comchemicalbook.combiosynth.comnih.gov |

| Density | ~0.819 g/mL at 20 °C odowell.comchemicalbook.comsigmaaldrich.com |

| Solubility in Water | Slightly soluble ontosight.aisigmaaldrich.comnih.gov |

| CAS Number | 137-32-6 sigmaaldrich.comnist.govbiosynth.comsigmaaldrich.com |

Academic Significance and Research Relevance of this compound

In academic and industrial research, this compound holds considerable interest for several applications. It is a key solvent and intermediate in the synthesis of various chemicals, including esters used in fragrances and flavors, lubricants, and plasticizers. ontosight.aiontosight.aiodowell.comchemicalbook.com

A significant area of current research focuses on this compound as a potential biofuel. wikipedia.orgresearchgate.netacs.org Its branched structure and hydrophobic nature make it an attractive alternative to conventional fuels. wikipedia.org Researchers are actively exploring metabolic engineering in microorganisms like Corynebacterium glutamicum and Synechococcus elongatus to produce this compound from renewable resources such as glucose and CO2. researchgate.netrsc.org

Furthermore, its chiral nature makes it a valuable precursor in the synthesis of specialized materials like chiral liquid crystals. chemicalbook.comsigmaaldrich.com The compound and its derivatives are also studied for their biological activities. For instance, it acts as an attractant for certain insects, which has led to its use in pest management traps. chemicalbook.comepa.govregulations.gov

Historical Context of this compound Studies

Historically, this compound was identified as a component of fusel oil, a byproduct of ethanol (B145695) fermentation. odowell.comchemicalbook.com Early studies focused on its isolation and characterization from this source. The first pesticide product containing this compound as an active ingredient was registered in 2010. regulations.gov Research has since evolved to investigate its chemical properties, synthesis, and potential applications. Pyrolysis and oxidation studies have been conducted to understand its combustion characteristics for biofuel applications. researchgate.net More recent research has delved into its biosynthesis through metabolic engineering, aiming for sustainable production. researchgate.netrsc.org

Stereoisomers of this compound: Enantiomeric Forms and Chirality

This compound possesses a chiral center at the second carbon atom, meaning it is not superimposable on its mirror image. quora.com This chirality gives rise to two distinct stereoisomers, or enantiomers: (R)-(+)-2-Methyl-1-butanol and (S)-(-)-2-Methyl-1-butanol. ontosight.aiquora.com These enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, rotating it in opposite directions. ontosight.ai

(R)-(+)-2-Methyl-1-butanol is the dextrorotatory enantiomer, meaning it rotates plane-polarized light to the right (clockwise). It has a specific rotation of +3.75°. ontosight.ainih.gov In research, this specific enantiomer is often utilized in stereospecific synthesis where a particular chirality is required for the final product's biological activity or material properties.

Table 2: Properties of (R)-(+)-2-Methyl-1-butanol

| Property | Value |

|---|---|

| Synonym | (+)-2-Methyl-1-butanol ontosight.aialfa-chemistry.com |

| CAS Number | 616-16-0 nih.govalfa-chemistry.com |

| Molecular Formula | C5H12O nih.govalfa-chemistry.com |

| Molecular Weight | 88.15 g/mol nih.govalfa-chemistry.com |

| Boiling Point | 129 °C alfa-chemistry.com |

| Density | 0.809 g/cm³ alfa-chemistry.com |

| Optical Rotation | +3.75° ontosight.ainih.gov |

(S)-(-)-2-Methyl-1-butanol is the levorotatory enantiomer, rotating plane-polarized light to the left (counter-clockwise) with a specific rotation of approximately -5.8°. This isomer is also a valuable chiral building block. It is a precursor in the synthesis of chiral liquid crystals and has been investigated as a potential new biofuel. chemicalbook.comsigmaaldrich.com Research applications include its use in the preparation of chiral alkoxynaphthoic acid derivatives and polythiophenes. It is naturally found in various fruits and has been identified as a volatile metabolite in several plant species. chemicalbook.comnih.govthegoodscentscompany.com

Table 3: Properties of (S)-(-)-2-Methyl-1-butanol

| Property | Value |

|---|---|

| Synonym | (-)-2-Methyl-1-butanol ontosight.ai |

| CAS Number | 1565-80-6 wikipedia.org |

| Molecular Formula | C5H12O |

| Molecular Weight | 88.15 g/mol |

| Boiling Point | 129-131 °C |

| Optical Rotation | [α]23/D −5.8°, neat |

| Refractive Index | n/D 1.41 |

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027069 | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.0 (Air=1), Relative vapor density (air = 1): 3 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

137-32-6, 34713-94-5, 1565-80-6 | |

| Record name | 2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VTJ239ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FREEZING POINT: LESS THAN -70 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthesis and Production Methodologies for 2 Methyl 1 Butanol

Traditional Chemical Synthesis Routes

Conventional methods for synthesizing 2-methyl-1-butanol (B89646) are typically extensions of large-scale processes aimed at producing mixtures of C5 (amyl) alcohols.

The most prominent industrial method for producing this compound is the Oxo process, also known as hydroformylation. wikipedia.orgresearchgate.net This process involves the reaction of butenes (C4 olefins) with synthesis gas, a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a catalyst. wikipedia.orglca-data.com The initial reaction yields a mixture of C5 aldehydes, primarily pentanal and 2-methylbutanal. nih.gov These aldehydes are subsequently hydrogenated to produce the corresponding alcohols: 1-pentanol (B3423595) and this compound. wikipedia.orgnih.gov

The classic version of this process utilized a cobalt catalyst and operated under high pressure (20–30 MPa) and high temperature (100–180 °C), yielding a product mix containing approximately 75% 1-butanol (B46404) and 25% 2-methyl-1-propanol (B41256) from propylene. lca-data.com Modern variations employ rhodium-based catalysts, which operate at lower pressures (1–5 MPa) and allow for greater control over the isomer ratio. researchgate.netlca-data.com By adjusting the catalyst and reaction conditions, the proportion of this compound in the final amyl alcohol mixture can be influenced. lca-data.com Commercial primary amyl alcohol is often a mixture of 1-pentanol and this compound derived from this process. researchgate.net

An older route to producing a mixture of amyl alcohols, including this compound, involves the halogenation of pentane (B18724) isomers. researchgate.netwikipedia.org This method consists of two main steps: the chlorination of C5 alkanes, followed by the hydrolysis of the resulting alkyl chlorides. This process, sometimes referred to as the Pennsalt process, yields a mixture containing up to seven of the eight possible amyl alcohol isomers. researchgate.net The subsequent separation of this compound from this complex mixture is required.

The reaction of primary alcohols like this compound with hydrohalic acids (like HBr) proceeds via an Sₙ2 mechanism after protonation of the hydroxyl group, which forms a good leaving group (water). nsf.govmasterorganicchemistry.com

The hydroformylation of 2-methylpropene (isobutylene) is a reaction that produces aldehydes. However, this specific reaction primarily yields 3-methylbutanal (B7770604) (isovaleraldehyde) and neopentanal. Subsequent hydrogenation of 3-methylbutanal results in the formation of 3-methyl-1-butanol, not this compound. Therefore, the hydroformylation of 2-methylpropene is a direct route to 3-methyl-1-butanol rather than its isomer, this compound. chemcess.comscribd.com The synthesis of this compound via the Oxo process relies on the hydroformylation of different butene isomers.

Table 1: Overview of Traditional Chemical Synthesis Routes

| Method | Primary Reactants | Intermediate(s) | Primary Product(s) | General Conditions |

|---|---|---|---|---|

| Oxo Process | Butenes, Synthesis Gas (CO + H₂) | C5 Aldehydes (e.g., 2-methylbutanal) | Mixture including this compound and 1-pentanol. researchgate.net | Catalytic (Co or Rh), High Temperature, High/Low Pressure. lca-data.com |

| Halogenation of Pentane | Pentanes, Chlorine (Cl₂) | Pentyl chlorides | Mixture of amyl alcohol isomers. researchgate.netwikipedia.org | Chlorination followed by hydrolysis. |

| Hydroformylation of 2-methylpropene | 2-methylpropene, Synthesis Gas (CO + H₂) | 3-methylbutanal | 3-methyl-1-butanol (after hydrogenation). chemcess.com | Catalytic hydroformylation followed by hydrogenation. |

Halogenation of Pentane

Biosynthesis and Biotechnological Production of this compound

Biotechnological methods offer a renewable alternative to chemical synthesis, utilizing microbial metabolic pathways to produce this compound from sugars. zju.edu.cn

This compound is a naturally occurring compound found in many fermented beverages as a fusel alcohol. wikipedia.org Its formation occurs via the Ehrlich pathway, which converts amino acids into their corresponding higher alcohols. researchgate.netnih.gov Specifically, this compound is derived from the amino acid L-isoleucine. google.com The pathway involves a sequence of three enzymatic reactions:

Transamination: L-isoleucine is converted to its corresponding α-keto acid, 2-keto-3-methylvalerate.

Decarboxylation: A 2-keto acid decarboxylase (KDC) enzyme removes a carboxyl group from 2-keto-3-methylvalerate to form 2-methylbutanal.

Reduction: An alcohol dehydrogenase (ADH) enzyme reduces 2-methylbutanal to this compound. frontiersin.org

While this pathway exists in nature, the yields are typically too low for industrial consideration. researchgate.net Therefore, metabolic engineering is employed to enhance production.

Scientists have successfully engineered various microorganisms, including Escherichia coli and Corynebacterium glutamicum, to produce this compound from glucose at significantly higher yields. zju.edu.cncapes.gov.br This strategy involves redirecting the host's highly active amino acid biosynthetic pathways to overproduce the necessary precursors. zju.edu.cn

The core of this approach is to enhance the metabolic flux towards the intermediate 2-keto-3-methylvalerate, which is a precursor in the L-isoleucine biosynthetic pathway. capes.gov.br This is achieved by overexpressing key genes in the pathway. For instance, in E. coli, overexpressing the native threonine biosynthetic operon (thrABC) increases the availability of threonine, a starting block for isoleucine synthesis. nih.gov Further enhancements involve using potent enzymes from other organisms, such as threonine deaminase (ilvA) from Corynebacterium glutamicum and acetohydroxyacid synthase II (ilvGM) from Salmonella typhimurium, which have been shown to improve production. capes.gov.brnih.gov

To channel the amplified pool of 2-keto-3-methylvalerate towards alcohol production, two additional enzymes are heterologously expressed: a 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH). zju.edu.cnfrontiersin.org By deleting competing pathways, such as those leading to other metabolites, the carbon flux can be further directed towards this compound synthesis. nih.gov

Using these strategies, engineered strains of E. coli have achieved titers of 1.25 g/L of this compound in 24 hours, with a yield of up to 0.17 grams per gram of glucose consumed. nih.govunl.pt Similarly, engineered Corynebacterium glutamicum has been developed to produce 0.37 g/L of this compound in 48 hours. researchgate.netnih.gov More recent optimization of the fermentation process using Corynebacterium crenatum has pushed production to 4.87 g/L. researchgate.netnih.gov

Table 2: Research Findings in Biotechnological Production of this compound from Glucose

| Microorganism | Key Genetic Modifications / Strategy | Reported Titer / Yield | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of thrABC, ilvA (from C. glutamicum), ilvGM (from S. typhimurium); Deletion of competing pathways (ΔmetA, Δtdh). nih.gov | 1.25 g/L this compound in 24h; 0.17 g/g glucose yield. nih.gov | nih.gov |

| Corynebacterium glutamicum | Reduced transaminase (ilvE) activity in an L-isoleucine producer; Expression of 2-keto acid decarboxylase and alcohol dehydrogenase. nih.gov | 0.37 g/L this compound in 48h. nih.gov | nih.gov |

| Corynebacterium crenatum | Engineered strain with optimized fermentation conditions (pH, temperature, IPTG concentration). nih.gov | 4.87 g/L this compound in 96h. nih.gov | nih.gov |

| Synechococcus elongatus PCC7942 | Introduction of ketoacid decarboxylase (Kivd), alcohol dehydrogenase (YqhD), and the citramalate (B1227619) pathway. rsc.org | 200 mg/L in 12 days from CO₂. rsc.org | rsc.org |

Microbial Fermentation and Biotransformation Pathways

Role of Amino Acid Biosynthetic Pathways (e.g., Isoleucine and Leucine)

The biosynthesis of this compound in engineered microorganisms is intricately linked to the native amino acid biosynthetic pathways, particularly those of isoleucine and leucine. capes.gov.brnih.govnih.gov By harnessing and redirecting the metabolic flux of these pathways, it is possible to produce this compound from renewable carbon sources like glucose. wikipedia.orgzju.edu.cn The core strategy involves utilizing the cell's machinery to produce 2-keto acid intermediates, which are then converted into the desired alcohol. zju.edu.cncore.ac.uk Specifically, the isoleucine biosynthesis pathway is a primary focus for this compound production. nih.govcore.ac.uk This pathway naturally generates the precursor 2-keto-3-methylvalerate (KMV), which can be shunted towards this compound synthesis instead of its usual fate of becoming isoleucine. nih.govzju.edu.cn

Threonine Deaminase (ilvA) and AHAS II (ilvGM)

To enhance the production of this compound, key enzymes in the isoleucine biosynthetic pathway are often overexpressed. Threonine deaminase, encoded by the ilvA gene, catalyzes the conversion of threonine to 2-ketobutyrate (2KB), a crucial step in initiating the pathway. nih.govnih.gov Studies have shown that overexpressing ilvA, particularly from organisms like Corynebacterium glutamicum, significantly improves the production of this compound. capes.gov.brnih.gov

Another critical enzyme is acetohydroxy acid synthase (AHAS), which condenses 2KB and pyruvate (B1213749) to form 2-aceto-2-hydroxybutyrate. nih.gov In many bacteria, including Escherichia coli, there are multiple AHAS isozymes. nih.gov Research has demonstrated that AHAS II, encoded by the ilvGM genes, especially from Salmonella typhimurium, is particularly effective for this compound production due to its preference for 2KB as a substrate. capes.gov.brnih.govnih.gov The selection and overexpression of highly active and specific threonine deaminase and AHAS enzymes are therefore key strategies in metabolic engineering for this compound synthesis. capes.gov.brnih.gov

Overexpression of Threonine Biosynthetic Operon (thrABC)

To further increase the pool of the initial substrate, threonine, the overexpression of the threonine biosynthetic operon (thrABC) has proven to be an effective strategy. capes.gov.brnih.gov This operon contains the genes responsible for converting aspartate into threonine. capes.gov.br By overexpressing thrABC without its native regulatory control, the metabolic flux towards threonine is increased, which in turn enhances the availability of 2KB for the isoleucine pathway and subsequent this compound production. capes.gov.brnih.gov This approach has been successfully implemented in E. coli to boost the final titer of this compound. capes.gov.brnih.gov

Knockout of Competing Pathways (e.g., ΔmetA, Δtdh)

A complementary approach to overexpressing the desired pathway is to eliminate or reduce the flux through competing metabolic pathways. capes.gov.brnih.gov By knocking out genes in these competing pathways, more of the precursor metabolites are available for the production of this compound. For instance, the deletion of the metA gene, which encodes homoserine O-succinyltransferase, prevents the diversion of homoserine towards methionine biosynthesis, thereby increasing the flux towards threonine. capes.gov.brnih.govnih.gov Similarly, knocking out the tdh gene, which encodes threonine dehydrogenase, prevents the degradation of threonine. capes.gov.brnih.govnih.gov These gene knockouts have been shown to significantly improve the production of this compound in engineered E. coli. capes.gov.brnih.govnih.gov

Production in Engineered Microorganisms (e.g., Escherichia coli, Corynebacterium crenatum, Saccharomyces cerevisiae)

Various microorganisms have been successfully engineered to produce this compound.

Escherichia coli has been a workhorse for metabolic engineering due to its well-understood genetics and metabolism. capes.gov.brnih.gov Researchers have successfully engineered E. coli to produce 1.25 g/L of this compound in 24 hours with a yield of up to 0.17 g per gram of glucose. capes.gov.brnih.gov This was achieved through a combination of overexpressing key enzymes like AHAS II and threonine deaminase, overexpressing the threonine biosynthetic operon, and knocking out competing pathways. capes.gov.brnih.gov

Corynebacterium crenatum , a non-model host, has also been engineered for this compound production. nih.govresearchgate.net By modifying its metabolic pathways, a production of 4.87 ± 0.39 g/L of this compound was achieved under optimized fermentation conditions. nih.govresearchgate.net In another study, engineered C. crenatum was able to produce 1026.61 mg/L of this compound from glucose. nih.gov

Saccharomyces cerevisiae , or brewer's yeast, is another attractive host for producing higher alcohols due to its robustness in industrial fermentations. nih.govnih.gov In engineered S. cerevisiae, overexpression of the ILV genes involved in the isoleucine pathway led to increased production of this compound. nih.gov Further improvements were seen when downstream enzymes were targeted to the mitochondria. nih.gov

Table 1: Production of this compound in Engineered Microorganisms

| Microorganism | Production Titer | Substrate | Key Engineering Strategies |

|---|---|---|---|

| Escherichia coli | 1.25 g/L | Glucose | Overexpression of ilvGM, ilvA, thrABC; Knockout of metA, tdh |

| Corynebacterium crenatum | 4.87 ± 0.39 g/L | Not specified | Optimization of fermentation conditions (pH, temperature, etc.) |

| Corynebacterium crenatum | 1026.61 mg/L | Glucose | Transfer of isoleucine, leucine, and valine metabolic pathways from S. cerevisiae |

| Saccharomyces cerevisiae | 57 ± 9 mg/L | Not specified | Overexpression of ILV genes; Mitochondrial targeting of α-KDCs |

Targeting Metabolic Pathways to Mitochondria for Enhanced Production

In eukaryotic organisms like Saccharomyces cerevisiae, subcellular compartmentalization of metabolic pathways has emerged as a powerful strategy to enhance the production of desired chemicals. nih.govnih.gov Specifically, targeting the enzymes of the this compound biosynthetic pathway to the mitochondria can lead to significant improvements in production titers. nih.govoup.com

The rationale behind this approach is that the upstream enzymes of the isoleucine pathway are naturally located in the mitochondria. oup.com By also localizing the downstream enzymes, such as α-ketoacid decarboxylases (α-KDCs) and alcohol dehydrogenases (ADHs), to the mitochondria, the transport of intermediates across the mitochondrial membrane is no longer a rate-limiting step. nih.govoup.com This co-localization increases the local concentration of enzymes and substrates, reduces the loss of intermediates to competing pathways in the cytosol, and can lead to a more efficient conversion of precursors to the final product. nih.govnih.gov

Research has shown that targeting α-KDCs to the mitochondria in engineered S. cerevisiae increased this compound production to 57 ± 9 mg/L, a substantial increase compared to strains where these enzymes were located in the cytoplasm. nih.gov This strategy demonstrates the potential of mitochondrial engineering to overcome metabolic bottlenecks and enhance the production of this compound in yeast. nih.govoup.com

Derivation from Fusel Oil

Fusel oil, a byproduct of alcoholic fermentation, serves as a primary commercial source of this compound. drugfuture.comwikipedia.orgontosight.ai This oily, volatile liquid is a complex mixture of higher alcohols, with isoamyl alcohol (a mixture of 3-methyl-1-butanol and this compound) being a major constituent. unirioja.eseuropa.euresearchgate.net The composition of fusel oil can vary significantly depending on the raw materials used in fermentation (such as molasses, fruits, or grains), the microorganisms involved, and the specific fermentation and distillation conditions. unirioja.esscielo.brvedantu.com

The formation of this compound during fermentation is linked to the metabolism of amino acids, specifically isoleucine. unirioja.esscielo.brscielo.org.co The typical composition of fusel oil includes a significant percentage of amyl alcohols, alongside other components like ethanol (B145695), isobutanol, and water. researchgate.netscielo.br

The separation of this compound from the other components of fusel oil is primarily achieved through fractional distillation. drugfuture.comvedantu.com This process takes advantage of the different boiling points of the various alcohols in the mixture. For instance, a common industrial practice involves an initial distillation to remove ethanol and water, followed by further rectification to separate the C5 alcohols. researchgate.netscientific-publications.net Achieving high purity (over 99%) of this compound requires careful control of the distillation process, often utilizing packed columns and specific reflux ratios. scientific-publications.netscientific-publications.net

Table 1: Typical Composition of Fusel Oil

| Component | Concentration Range (%) |

| Isoamyl Alcohol (3-methyl-1-butanol and this compound) | 49.13 - 74.70 scielo.br |

| Isobutanol | 1.30 - 11.30 scielo.br |

| Ethanol | 1.10 - 16.22 scielo.br |

| Water | 4.10 - 16.40 scielo.br |

| Other Alcohols (e.g., propanol, butanol) | Variable |

| Note: The exact composition can vary based on the fermentation source and process. |

Novel Synthetic Approaches for Specific Stereoisomers

The synthesis of specific stereoisomers of this compound, particularly the enantiomerically pure forms, is of significant interest for applications in areas like the synthesis of pharmaceuticals and other complex chiral molecules. sciforum.netontosight.ai Several advanced synthetic methodologies have been developed to achieve this with high stereoselectivity.

Boronic Ester Homologation Approach

A powerful method for the asymmetric synthesis of chiral alcohols, including the stereoisomers of this compound, is the boronic ester homologation, often referred to as the Matteson homologation. sciforum.netmdpi.comuni-saarland.de This technique allows for the controlled, one-carbon extension of a boronic ester, leading to the formation of a new stereogenic center with high diastereoselectivity. sciforum.netacs.org

The process typically involves the reaction of a chiral boronic ester with a halomethyl-lithium reagent, such as dichloromethyllithium, to form an α-halo boronic ester. mdpi.comuni-saarland.de Subsequent reaction with a Grignard reagent or other nucleophile results in the displacement of the halide and the formation of a new carbon-carbon bond with inversion of configuration. uni-saarland.de The use of chiral auxiliaries, such as C2-symmetric diols like (S,S)- or (R,R)-dicyclohexylethanediol (DICHED), is crucial for directing the stereochemical outcome of the reaction. sciforum.netuni-saarland.de This methodology has been successfully utilized to synthesize R-(+)-2-methylbutanol. sciforum.net

Table 2: Key Reagents in Boronic Ester Homologation for this compound Synthesis

| Reagent/Component | Role | Reference |

| Chiral Boronic Ester | Starting material containing the initial stereocenter | sciforum.netuni-saarland.de |

| Dichloromethyllithium | Carbenoid for one-carbon homologation | mdpi.com |

| Chiral Auxiliary (e.g., DICHED) | Directs the stereoselectivity of the reaction | sciforum.netuni-saarland.de |

| Grignard Reagent (e.g., Ethylmagnesium bromide) | Nucleophile for C-C bond formation | uni-saarland.de |

Chiral Auxiliary Methodologies

The use of chiral auxiliaries is a fundamental strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.netresearchgate.net In the context of synthesizing chiral this compound, a chiral auxiliary can be temporarily incorporated into the molecule to direct the formation of a new stereocenter. researchgate.netresearchgate.net

For instance, (S)-(-)-2-methyl-1-butanol itself can act as a chiral auxiliary in the synthesis of other chiral molecules, such as in the desymmetrization of racemic mixtures. researchgate.net The principle involves reacting the racemic starting material with the enantiomerically pure chiral auxiliary to form diastereomers. These diastereomers, having different physical properties, can then be separated by methods like crystallization or chromatography. researchgate.net After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure product. This approach highlights the dual role of this compound as both a synthetic target and a tool in asymmetric synthesis. researchgate.net

Functional Interconversion to Chiral Derivatives (e.g., Tosylates)

Functional group interconversion is a common strategy in organic synthesis to transform one functional group into another. imperial.ac.ukucd.ie In the context of chiral this compound, this can involve converting the alcohol into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. chitose.ac.jplibretexts.org

The reaction of an enantiomerically pure this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding chiral 2-methylbutyl tosylate. chitose.ac.jplibretexts.org Importantly, this reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond is not broken. libretexts.orgbidhannagarcollege.org The resulting tosylate is an excellent substrate for SN2 reactions, where a nucleophile can displace the tosylate group with inversion of configuration. libretexts.orgnih.gov This two-step sequence of tosylation followed by nucleophilic substitution allows for the stereospecific conversion of a chiral alcohol into a variety of other chiral compounds. chitose.ac.jpbeilstein-journals.org

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 Butanol

General Reaction Chemistry of Primary Alcohols

As a primary alcohol, 2-methyl-1-butanol (B89646) exhibits reactivity characteristic of this class of organic compounds. The chemical behavior of alcohols is dominated by the hydroxyl (-OH) group, which can undergo several types of reactions, including nucleophilic substitution, elimination (dehydration), and oxidation. csueastbay.edulumenlearning.com

In nucleophilic substitution reactions, the hydroxyl group is a poor leaving group, so it is typically protonated by an acid to form a better leaving group, water. Subsequently, a nucleophile can attack the carbon atom bonded to the oxygen. csueastbay.edu For primary alcohols like this compound, this substitution generally proceeds through an S_N2 mechanism. csueastbay.edu Common reagents for converting primary alcohols to haloalkanes include hydrogen halides (HI, HBr, HCl), phosphorus tribromide (PBr₃), and thionyl chloride (SOCl₂). csueastbay.eduwikipedia.org

Dehydration is an elimination reaction where an alcohol loses a molecule of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to form an alkene. lumenlearning.comwikipedia.org For primary alcohols, this reaction occurs via an E2 mechanism. csueastbay.edu The major product is typically the most substituted alkene, following Zaitsev's rule. csueastbay.edu

Oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. wikipedia.orgsavemyexams.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will oxidize a primary alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇), will further oxidize the initially formed aldehyde to a carboxylic acid. wikipedia.orgsavemyexams.combrainly.com

Primary alcohols can also react with active metals like sodium to form alkoxides and hydrogen gas. savemyexams.com Another significant reaction is esterification , where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to produce an ester and water. savemyexams.comathabascau.ca

Pyrolysis and High-Temperature Chemistry

The high-temperature chemistry of this compound is of interest, particularly in the context of its potential as a biofuel. kaust.edu.sa Pyrolysis, the thermal decomposition of a compound at high temperatures in an inert atmosphere, is a key process in combustion.

Studies on the pyrolysis of this compound have been conducted in flow reactors at various pressures and temperatures ranging from 750 to 1400 K. researchgate.netresearchgate.net Synchrotron vacuum ultraviolet photoionization mass spectrometry has been employed to identify and quantify the numerous species formed during pyrolysis. researchgate.netresearchgate.net In one study, approximately 25 different pyrolysis species were identified, including various radicals and reactive intermediates. researchgate.netresearchgate.net This technique allows for the detailed analysis of the complex reaction mixture produced during thermal decomposition.

To better understand the decomposition pathways of this compound, detailed kinetic models have been developed. researchgate.netresearchgate.net One such model includes 177 species and 994 reactions to simulate the pyrolysis process. researchgate.netresearchgate.net These models are validated by comparing their predictions with experimental data on the mole fractions of pyrolysis species. researchgate.net Rate of production (ROP) and sensitivity analyses are then used to elucidate the primary decomposition pathways. researchgate.netresearchgate.net These analyses have shown that for this compound, H-abstraction reactions are more significant contributors to its decomposition than unimolecular reactions. researchgate.netresearchgate.net Theoretical studies using computational methods like CBS-QB3 and RRKM/master equation simulations have also been used to calculate temperature- and pressure-dependent rate constants for the dominant decomposition channels.

The combustion behavior of this compound has been compared to its isomers, such as n-pentanol and 3-methyl-1-butanol, as well as butanol isomers. researchgate.netredalyc.org The branched structure of this compound influences its decomposition pathways and the products formed. researchgate.net For instance, the initial decomposition temperatures of branched pentanol (B124592) isomers are slightly lower than that of n-pentanol. researchgate.net The decomposition of this compound shows similarities to that of isobutanol, where H-abstraction reactions dominate over unimolecular decomposition, a pattern different from that observed for straight-chain primary alcohols like 1-butanol (B46404) and n-pentanol. researchgate.netresearchgate.net This difference in decomposition mechanism can affect the formation of key intermediates and ultimately the combustion characteristics, such as ignition delay and flame speed. kaust.edu.sa The steric effects of the branched chain in this compound can also make the combustion reaction less favorable compared to its linear isomers. redalyc.org

Kinetic Modeling of Decomposition Reactions

Oxidation Reactions

The oxidation of this compound, a primary alcohol, can lead to different products depending on the strength of the oxidizing agent used.

Mild Oxidation : With a mild oxidizing agent like pyridinium chlorochromate (PCC), this compound is oxidized to the corresponding aldehyde, 2-methylbutanal. brainly.com This reaction stops at the aldehyde stage. brainly.com Another method for this specific transformation involves using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite. orgsyn.org

Strong Oxidation : When a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) is used, the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid. brainly.combrainly.com In the case of this compound, this results in the formation of 2-methylbutanoic acid. brainly.combrainly.com The oxidation of (S)-(-)-2-methyl-1-butanol with KMnO₄ has been shown to produce (+)-2-methylbutanoic acid. atlas.org

Phase transfer catalysis has also been employed for the oxidation of this compound using potassium permanganate, with tricaprylylmethyl ammonium (B1175870) chloride (Aliquat 336) being an effective catalyst. researchgate.net

Interactive Table: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

| Pyridinium chlorochromate (PCC) | 2-Methylbutanal | Aldehyde |

| Potassium permanganate (KMnO₄) | 2-Methylbutanoic acid | Carboxylic Acid |

| Chromic acid (H₂CrO₄) | 2-Methylbutanoic acid | Carboxylic Acid |

| TEMPO/Sodium hypochlorite | 2-Methylbutanal | Aldehyde |

Esterification Reactions and Derivative Synthesis

Esterification is a common reaction for alcohols, including this compound. In a Fischer esterification, an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. athabascau.ca This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of one reactant or by removing the water as it is formed. athabascau.ca

This compound can be used to synthesize various ester derivatives. For example, its reaction with formic acid would produce 2-methylbutyl formate, and with acetic acid, it would yield 2-methylbutyl acetate (B1210297). These esters often have characteristic fragrances and are used as flavoring agents. athabascau.ca

The synthesis of more complex derivatives of this compound has also been reported. For instance, (2R)-4-(Benzyloxy)-2-methyl-1-butanol has been synthesized from (S)-citronellol, highlighting the use of this compound derivatives as chiral building blocks in organic synthesis. acs.org The preparation of various ester derivatives of fatty acids for chromatographic analysis often involves reactions with alcohols like this compound. aocs.org These derivatization reactions are crucial for improving the volatility and thermal stability of compounds for analysis by techniques such as gas chromatography.

Chiral Ester Formation for Optically Active Compounds

The chirality of this compound makes it a crucial reagent in the synthesis of optically active esters. When reacted with a racemic acid, the resulting products are diastereomers, which possess different physical properties and can therefore be separated.

For instance, the reaction of (S)-2-methyl-1-butanol with a racemic mixture of an acid like CH₃CHClCOOH results in the formation of two diastereomeric esters: (R,S) and (S,S). stackexchange.com These diastereomers can be separated by methods such as careful distillation. stackexchange.com This process is fundamental for obtaining optically pure compounds, which are of high importance in pharmaceuticals and materials science. The use of L-valine as a derivatizing agent with this compound allows for the determination of enantiomeric composition through ¹H-NMR spectrometry of the resulting diastereomeric valine esters. scielo.br

Table 1: Diastereomeric Esters from (S)-2-methyl-1-butanol

| Reactant (Racemic Acid) | Diastereomer 1 | Diastereomer 2 |

|---|

Synthesis of Chiral Liquid Crystals and Intermediates

(S)-(-)-2-Methyl-1-butanol is a key precursor in the synthesis of chiral liquid crystals (CLCs). tandfonline.comsigmaaldrich.com These materials have found widespread application due to their unique optical properties. tandfonline.com The introduction of the chiral 2-methylbutyl group into a liquid crystalline structure can induce a helical twist, leading to the formation of cholesteric or chiral smectic phases. tandfonline.comtandfonline.com

The synthesis often involves converting this compound into a more reactive intermediate, such as (S)-(+)-1-bromo-2-methylbutane or a sulfonate ester like (S)-(+)-2-methyl-1-butyl benzenesulfonate. tandfonline.com These intermediates are then used to introduce the chiral moiety into the target mesogenic molecule through O-alkylation or esterification reactions. tandfonline.com For example, (S)-(+)-4-(2-methyl-1-butoxy)benzoic acid and (S)-(+)-4-(2-methyl-1-butoxy)benzaldehyde are key intermediates synthesized from this compound that are further utilized in the preparation of CLCs. tandfonline.com

The properties of the resulting chiral liquid crystalline polyacrylates, such as phase transition temperatures, are dependent on factors like molecular weight and the length of the spacer connecting the chiral group to the polymer backbone. scielo.br

Table 2: Key Intermediates from (S)-(-)-2-Methyl-1-butanol for CLC Synthesis

| Intermediate | Subsequent Use |

|---|---|

| (S)-(+)-1-bromo-2-methylbutane | Alkylating agent for introducing the chiral center. tandfonline.com |

| (S)-(+)-2-methyl-1-butyl benzenesulfonate | Used in O-alkylation reactions to form chiral ethers and esters. tandfonline.com |

| (S)-(+)-4-(2-methyl-1-butoxy)benzoic acid | Precursor for chiral esters. tandfonline.com |

Reactions of Radicals Formed by Hydrogen Abstraction

The combustion and atmospheric chemistry of this compound involve the formation of radicals through hydrogen abstraction. nih.gov Theoretical studies have investigated the kinetics of hydrogen atom abstraction from the different carbon atoms and the hydroxyl group of branched pentanol isomers, including this compound, by radicals such as the hydroperoxyl radical (HȮ₂) and the hydroxyl radical (OH). rsc.orgosti.gov

The reactivity of the different hydrogen atoms in the molecule varies. For instance, in the reaction with methyl radicals, the energy barriers for hydrogen abstraction from n-butanol increase in a specific order, and similar trends are studied for other isomers like this compound. researchgate.net The thermochemistry of the resulting radicals is crucial for understanding their stability and subsequent reaction pathways. nih.gov These studies often employ high-level quantum chemical calculations to determine properties like entropy, heat capacity, and enthalpy for the various radical conformers. nih.gov

Chemical Transformations for Industrial Intermediates

Beyond its use in chiral synthesis, this compound serves as a starting material for various industrial intermediates. It is utilized as a solvent in organic synthesis for the introduction of the active amyl group. chemdad.comchemicalbook.com Furthermore, it finds application in the manufacturing of lubricants, plasticizers, and as an additive for oils and paints. chemdad.comchemicalbook.comodowell.com

The production of this compound itself can be achieved through the hydroboration of 2-methyl-1-butene (B49056) or by refining it from fusel oil, a byproduct of ethanol (B145695) production. chemdad.comodowell.com The racemic mixture is often used in these industrial applications, where optical activity is not a requirement. chemdad.comodowell.com

Table 3: Industrial Applications and Production of this compound

| Application/Process | Description |

|---|---|

| Solvent | Used in organic synthesis, paints, and oils. chemdad.comodowell.com |

| Chemical Intermediate | For the production of plasticizers, lubricants, and other chemicals. chemdad.comodowell.com |

| Production | Refined from fusel oil or synthesized via hydroboration of 2-methyl-1-butene. chemdad.comodowell.com |

Iv. Analytical Chemistry and Spectroscopic Characterization of 2 Methyl 1 Butanol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for separating 2-Methyl-1-butanol (B89646) from complex mixtures and determining its concentration. Gas chromatography, in particular, is well-suited for this volatile compound.

Gas chromatography (GC) is a widely used technique for the analysis of fusel oils, which include this compound, in various spirits and fermented beverages. lcms.czekosfop.or.krttb.gov The separation is performed on a capillary column, and a Flame Ionization Detector (FID) is commonly employed for detection and quantification. ekosfop.or.krshimadzu.comives-openscience.eu

The choice of the GC column is critical for achieving good separation, especially between the isomers this compound and 3-Methyl-1-butanol. lcms.czgcms.cz Specialized wax-type columns, such as those with a CP-Wax 57 CB liquid phase, have demonstrated excellent separation of these critical peak pairs and offer high stability for samples containing water and alcohol. lcms.czgcms.cz The analysis of aroma-related fusel alcohols in tequila, for instance, has been successfully performed using ionic liquid capillary GC columns like the Watercol™ 1910, which provide sharp peaks for polar analytes. sigmaaldrich.com

For quantification, a calibration curve is typically generated using external or internal standards. shimadzu.comives-openscience.eu The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. ttb.gov GC-FID methods have been optimized for the rapid quantification of higher alcohols in wine, port, and brandy with high linearity and repeatability. ives-openscience.eu

Table 1: Example GC-FID Conditions for Fusel Oil Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Agilent CP-Wax 57 CB, 50 m x 0.25 mm x 0.20 µm gcms.cz | Rtx®-502.2, 30 m x 0.25 mm ID, 1.4 µm df shimadzu.com |

| Carrier Gas | Hydrogen, 3.0 mL/min gcms.cz | Helium, 36 cm/s linear velocity shimadzu.com |

| Injector Temp. | 200 °C gcms.cz | 200 °C shimadzu.com |

| Detector | FID at 210 °C gcms.cz | FID at 220 °C shimadzu.com |

| Oven Program | 35 °C, then 6 °C/min to 120 °C gcms.cz | 35 °C (5 min), then 30 °C/min to 70 °C (5 min), then 30 °C/min to 200 °C (3 min) shimadzu.com |

| Injection Vol. | 0.5 µL gcms.cz | 0.5 µL shimadzu.com |

| Split Ratio | 1:25 gcms.cz | 1:10 shimadzu.com |

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides superior separation and identification capabilities. metabolomicscentre.cametabolomicscentre.ca This powerful technique is ideal for the non-targeted profiling of volatile organic compounds (VOCs) in fermented beverages like wine, beer, and cider. nih.govresearchgate.net

GCxGC utilizes two columns with different selectivities, which significantly increases the peak capacity and resolution compared to single-dimension GC. metabolomicscentre.cagcms.cz The addition of a TOF-MS detector allows for rapid and sensitive mass spectral data acquisition, enabling the identification of hundreds or even thousands of compounds in a single run. metabolomicscentre.caoup.com In the analysis of volatile compounds in rapeseed oil, GCxGC-TOF-MS was used to identify key compounds, including this compound, that contributed to the separation between different oil samples. nih.gov Similarly, it has been applied to evaluate the volatile aroma profile of wines during aging, where this compound is a monitored compound. oup.com

Gas Chromatography (GC)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for confirming the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. bhu.ac.in

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. bhu.ac.in Both ¹H-NMR and ¹³C-NMR are used to characterize this compound. The ¹³C-NMR spectrum shows distinct signals for each of the five carbon atoms in the molecule, with chemical shifts influenced by their local electronic environment. nih.govmagritek.com

Proton NMR (¹H-NMR) is particularly useful for stereochemical analysis. Due to the presence of a chiral center at C2, the two protons of the adjacent methylene (B1212753) group (–CH₂OH) are diastereotopic. masterorganicchemistry.comualberta.ca This means they are in chemically non-equivalent environments and therefore have different chemical shifts, appearing as distinct signals in the ¹H-NMR spectrum. masterorganicchemistry.comualberta.ca This phenomenon allows for detailed analysis of the molecule's three-dimensional structure. The coupling between these diastereotopic protons and the adjacent methine proton provides further structural information. sciforum.net

Table 2: Representative ¹H-NMR Data for Racemic this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Methylene Protons (CH₂) | 3.482 / 3.392 | Doublet of doublets | J(A,B) = -10.5 Hz, J(A,D) = 5.9 Hz, J(B,D) = 6.5 Hz |

| Methine Proton (CH) | 1.53 | Multiplet | |

| Methylene Protons (CH₂) | 1.45 / 1.128 | Multiplet | J(E,F) = -13.4 Hz |

| Methyl Protons (CH₃) | 0.906 / 0.904 | Triplet / Doublet |

Data sourced from a 399.65 MHz spectrum in CDCl₃. chemicalbook.com

To determine the enantiomeric composition of a chiral compound like this compound, it is often necessary to use a chiral derivatizing agent. jfda-online.com Reacting the alcohol with an optically pure reagent, such as L-valine, converts the enantiomers into a mixture of diastereomers. scielo.brscienceopen.comscielo.br

These resulting diastereomeric esters have different physical and spectroscopic properties. scielo.br In the ¹H-NMR spectrum, the chemical shifts of the protons in the two diastereomers will differ, allowing for their distinct observation and quantification. scielo.brscielo.br For example, when this compound is derivatized with L-valine, the diastereotopic methylene protons of the alcohol moiety show measurable chemical shift non-equivalencies in the ¹H-NMR spectrum, enabling the determination of the enantiomeric ratio. scielo.brscielo.br This method has been shown to be effective for stereochemical analysis without causing racemization during the derivatization process. scielo.brscienceopen.com

For the diastereomeric L-valine esters of this compound, the chemical shift differences (ΔνAB) for the methylene protons were found to be 0.12 ppm for the (S,R)-ester and 0.05 ppm for the (S,S)-ester, which is sufficient for analysis. scielo.br

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methyl-1-butanol |

| L-valine |

| Helium |

| Nitrogen |

| Flame Ionization Detector (FID) |

| Ethanol (B145695) |

| Hydrogen |

| Tequila |

| Wine |

| Port |

| Brandy |

| Beer |

| Cider |

| Rapeseed oil |

| ¹H-NMR |

¹H-NMR Spectrometry for Stereochemical Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a primary alcohol. nist.govthermofisher.com The most notable feature is the strong, broad absorption band in the high-frequency region, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Description |

| ~3400-3300 (broad) | O-H Stretch | Indicates the presence of a hydroxyl (-OH) group involved in hydrogen bonding. libretexts.org |

| ~2960-2870 | C-H Stretch | Arises from the stretching of C-H bonds in the methyl and methylene groups. nist.gov |

| ~1050-1040 | C-O Stretch | Characteristic of a primary alcohol C-O bond. |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. researchgate.net In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 88 is often weak or entirely absent. researchgate.netscispace.com This is a common characteristic for alcohols, which readily undergo fragmentation. researchgate.netchemistrynotmystery.com

The fragmentation of this compound is dominated by two primary pathways:

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. chemistrynotmystery.comlibretexts.org For this compound, this can lead to the loss of a propyl radical (•CH₂CH₂CH₃) to form a resonance-stabilized oxonium ion at m/z 31, or the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 57. The peak at m/z 57 (C₃H₅O⁺) is typically the base peak, the most intense signal in the spectrum. researchgate.net

Dehydration: Alcohols frequently lose a molecule of water (H₂O, mass 18). researchgate.netlibretexts.org This fragmentation pathway leads to a significant peak at m/z 70 ([M-18]⁺), corresponding to the resulting alkene radical cation. researchgate.netscispace.com

Other notable fragments are observed at m/z 41 and 56. nih.gov The ion at m/z 41 is often attributed to the allyl cation ([C₃H₅]⁺), while the peak at m/z 56 can arise from further fragmentation. nih.gov

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 88 | Very low / Absent | [C₅H₁₂O]⁺• | Molecular Ion |

| 70 | Significant | [C₅H₁₀]⁺• | Loss of H₂O (Dehydration) researchgate.netscispace.com |

| 57 | Base Peak (100%) | [C₃H₅O]⁺ | α-cleavage (Loss of •C₂H₅) researchgate.net |

| 56 | High | [C₄H₈]⁺• | Loss of H₂O and a methyl group from fragment |

| 41 | High | [C₃H₅]⁺ | Allyl cation nih.gov |

| 29 | Moderate | [C₂H₅]⁺ | Ethyl cation nih.gov |

Source: Data compiled from MassBank and PubChem. nih.gov

Dielectric Spectroscopy for Molecular Dynamics and Hydrogen Bonding

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and the effects of hydrogen bonding in liquids like this compound. aip.orgarxiv.org Monohydroxy alcohols are known to exhibit a prominent, slow dielectric relaxation known as the Debye process. aip.orgnih.gov This process is observed as a dominant peak in the dielectric loss spectrum and is attributed to the collective reorientation of supramolecular structures, such as transient chains or clusters, formed by intermolecular hydrogen bonds. aip.orgresearchgate.net

Research on this compound and similar alcohols reveals that in addition to the main Debye peak, a faster and smaller relaxation, known as the structural or α-relaxation, is present. nih.govresearchgate.net The α-relaxation is associated with the cooperative motions of individual molecules and is directly related to the liquid's viscosity and calorimetric glass transition. nih.govnimte.ac.cn

Key research findings from dielectric spectroscopy studies on this compound include:

Dominant Debye Process: The dielectric spectrum is characterized by a dominant, slow Debye-type relaxation peak with a high dielectric strength, which arises from the hydrogen-bonded superstructures. researchgate.net

Separation of Relaxations: A distinct separation in the timescales of the slow Debye process and the faster structural (α) relaxation is a characteristic feature. nih.gov

Influence of Confinement: Studies have shown that when this compound is confined in geometries like clay platelets, the Debye-like process is accelerated, and its characteristic peak becomes broader compared to the bulk liquid. researchgate.net

Thermodynamic Nature: The Debye relaxation is considered to be primarily an entropy-driven process, triggered by the structural α-relaxation, rather than being driven by thermal contributions. nimte.ac.cn

Terahertz Spectroscopy: In the terahertz (THz) frequency range, the dielectric spectra provide further insight into hydrogen-bonding phenomena. For this compound, the dielectric loss spectrum in this region can be broad, reflecting the complex dynamics related to the formation of local hydrogen-bonded structures. uoa.gr